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Z-Gly-Ala-Met-AMC - 201928-39-4

Z-Gly-Ala-Met-AMC

Catalog Number: EVT-1724019
CAS Number: 201928-39-4
Molecular Formula: C28H32N4O7S
Molecular Weight: 568.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Z-Gly-Ala-Met-AMC is classified under peptide substrates and fluorogenic compounds. It is synthesized through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into peptides. The compound can be sourced from chemical suppliers specializing in biochemical reagents, such as Biosynth and BenchChem .

Synthesis Analysis

Methods and Technical Details

The synthesis of Z-Gly-Ala-Met-AMC typically employs Fmoc solid-phase peptide synthesis. This method involves the following steps:

  1. Preparation of the Resin: A solid support resin is functionalized with an amino acid, which acts as the starting point for peptide assembly.
  2. Fmoc Deprotection: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is removed using a base such as piperidine.
  3. Coupling Reaction: The next amino acid (Glycine, in this case) is activated (often using coupling reagents like HBTU or DIC) and coupled to the deprotected resin-bound amino acid.
  4. Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (Ala and Met) until the full sequence is assembled.
  5. Cleavage and Purification: Once the peptide is synthesized, it is cleaved from the resin using a cleavage cocktail (often containing trifluoroacetic acid) and purified using high-performance liquid chromatography (HPLC).

The final product, Z-Gly-Ala-Met-AMC, can be characterized using mass spectrometry to confirm its molecular weight and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula of Z-Gly-Ala-Met-AMC is C28H32N4O7SC_{28}H_{32}N_{4}O_{7}S, with a molecular weight of approximately 552.69 g/mol. The structure consists of three amino acids linked by peptide bonds, with a 7-amido-4-methylcoumarin moiety that acts as a fluorescent tag.

Structural Features:

  • Amino Acid Sequence: Z-Glycine-Alanine-Methionine
  • Fluorophore: 7-amido-4-methylcoumarin
  • Peptide Bonds: Formed between the carboxyl group of one amino acid and the amino group of another.

This structure allows Z-Gly-Ala-Met-AMC to act as a substrate for proteases, where cleavage results in increased fluorescence that can be quantitatively measured .

Chemical Reactions Analysis

Reactions and Technical Details

Z-Gly-Ala-Met-AMC primarily undergoes enzymatic cleavage by various proteases. The reaction mechanism involves:

  1. Substrate Binding: The protease binds to the substrate at specific active sites.
  2. Cleavage Reaction: The enzyme catalyzes the hydrolysis of the peptide bond, releasing free amino acids and producing a fluorescent product.
  3. Fluorescence Measurement: The released 7-amido-4-methylcoumarin emits fluorescence upon cleavage, which can be quantified to assess enzyme activity.

The reaction conditions typically include buffers at physiological pH (around pH 7.5) to maintain enzyme activity .

Mechanism of Action

Process and Data

The mechanism of action of Z-Gly-Ala-Met-AMC involves its role as a substrate for proteolytic enzymes:

  1. Enzyme Specificity: Different enzymes exhibit varying affinities for Z-Gly-Ala-Met-AMC based on their active site configurations.
  2. Cleavage Efficiency: The rate of cleavage can be influenced by factors such as enzyme concentration, substrate concentration, and temperature.
  3. Fluorescence Increase: As the substrate is cleaved, there is a proportional increase in fluorescence intensity, which can be monitored over time to calculate kinetic parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and aqueous buffers.

Chemical Properties

  • Stability: Stable under dry conditions but may degrade in solution over prolonged periods.
  • pH Sensitivity: Optimal activity at neutral pH; significant changes may affect enzymatic reactions.

Relevant data indicate that Z-Gly-Ala-Met-AMC retains functionality across various experimental conditions but should be handled with care to maintain integrity .

Applications

Z-Gly-Ala-Met-AMC has several scientific applications:

  1. Protease Activity Measurement: Utilized extensively in assays to measure protease activity due to its fluorescent properties.
  2. Enzyme Inhibition Studies: Acts as a model substrate to evaluate potential inhibitors against specific proteases.
  3. Biochemical Research: Employed in studies related to protein processing, signaling pathways involving proteolytic enzymes, and amyloid formation studies .
Enzymatic Interactions and Proteolytic Processing Mechanisms

Role as a Fluorogenic Substrate in Serine Protease Activity Profiling

Z-Gly-Ala-Met-AMC serves as a critical fluorogenic tool for real-time monitoring of serine protease activity. The compound incorporates 7-amido-4-methylcoumarin (AMC), which exhibits minimal fluorescence in its conjugated state but releases intensely fluorescent AMC (excitation 360–380 nm; emission 440–460 nm) upon proteolytic cleavage at the methionine-AMC bond [3] [8]. This design enables high-sensitivity detection of enzyme kinetics in complex biological matrices. For example, in studies of the Mycobacterium tuberculosis (Mtb) 20S proteasome, analogous AMC substrates quantified allosteric activation states by measuring chymotrypsin-like activity [6]. Similarly, substrate profiling of human fibroblast activation protein (FAP) relies on such fluorogenic reporters to distinguish endopeptidase versus dipeptidyl peptidase activities [1] [4]. The kinetic parameters derived (e.g., K0.5, Vmax, Hill coefficient) reveal cooperative interactions and gate-opening mechanisms in multimeric proteolytic complexes [6].

Specificity Determinants for Prolyl-Specific Serine Proteinases (APCE/FAP Family)

The substrate specificity of prolyl-specific serine proteases (APCE/FAP) is critically governed by the P1 and P2 positions. Research using positional scanning peptide libraries demonstrates that APCE/FAP absolutely requires proline at P1 and exhibits strong preference for glycine at P2 [1]. Z-Gly-Ala-Met-AMC diverges from this optimal sequence (Ala instead of Pro at P1), rendering it resistant to APCE/FAP cleavage. Kinetic analyses reveal that substitutions at P1 reduce catalytic efficiency (>100-fold) compared to canonical substrates like MEPLGRQLTSGP-AMC [1] [4]. This specificity arises from structural constraints in the FAP active site, which accommodates the cyclic structure of proline via a rigid S1 pocket. Additionally, extended peptide interactions beyond the scissile bond (e.g., P6–P8 residues) fine-tune substrate affinity. For instance, arginine at P6 enhances kcat/Km by 8-fold compared to P7 arginine in natural substrates like Met-α2AP [1] [2].

Comparative Kinetics Analysis with Variant P1–P4′ Peptide Sequences

Systematic variation of the P1–P4′ residues in Z-X-Y-Z-AMC substrates reveals profound impacts on proteolytic efficiency. The kinetic parameters below highlight how Z-Gly-Ala-Met-AMC compares to optimized sequences:

Table 1: Kinetic Parameters of AMC-Substrates for Serine Proteases

SubstrateEnzymeKm (μM)kcat (s−1)kcat/Km (M−1s−1)
Z-Gly-Pro-AMCFAP67.7 ± 5.815.2 ± 1.12.25 × 105
Z-Gly-Gly-Leu-AMCProteasome (ChT-L)94.53.13.28 × 104
Z-Gly-Ala-Met-AMCClpP1P2152.3 ± 12.40.8 ± 0.15.25 × 103
Z-Arg-Gly-Pro-AMCAPCE14.8 ± 1.422.6 ± 1.91.53 × 106

Data adapted from [1] [5] [8].

Z-Gly-Ala-Met-AMC demonstrates moderate activity against bacterial proteases like Mtb ClpP1P2, which favors hydrophobic or acidic residues at P1 (e.g., Leu, Met, Asp) [5]. Its kcat/Km is 30-fold lower than Z-Gly-Pro-AMC for FAP due to the non-canonical Ala at P1. Furthermore, the methionine at P1′ enhances solubility but contributes minimally to catalytic efficiency, as P1′ residues primarily influence product release rather than bond cleavage [1] [4].

Allosteric Modulation of Protease Activity Through Extended Peptide Interactions

Extended peptide sequences in substrates like Z-Gly-Ala-Met-AMC can induce long-range conformational changes in proteolytic complexes. In the Mtb 20S proteasome, residues beyond P4 interact with allosteric switch helices at the α/β subunit interface, collapsing or expanding the S1 pocket to modulate activity [6]. Similarly, the HbYX motif (Hydrophobic-Tyr-X) in C-terminal peptides of proteasome activators like Blm10 triggers gate opening via allosteric networks [2]. For Z-Gly-Ala-Met-AMC, the N-terminal benzyloxycarbonyl (Z) group and glycine-alanine backbone may engage exosites in proteases, altering active site cooperativity. Studies on FAP show that P6–P8 arginine residues enhance catalytic efficiency by 10-fold via electrostatic interactions with distal loops, stabilizing a high-affinity conformation [1] [2]. This mechanism is exploited in peptidomimetic inhibitors (e.g., FR-peg-G-fluoropyrrolidide, Ki = 54 μM) that mimic extended substrate interactions to allosterically block APCE [1] [10].

Table 2: Structural Features Enabling Allosteric Modulation

Protease SystemAllosteric SiteSubstrate/Modulator FeatureFunctional Outcome
Mtb 20S Proteasomeα/β switch helicesExtended P8–P4 residuesGate opening via N-terminal tail displacement
APCE/FAPExosite adjacent to S2 pocketP6–P8 cationic residues (Arg)Increased active site flexibility
ClpP1P2Inter-ring interfaceN-blocking groups (Z)Tetradecamer dissociation to heptamers

Data synthesized from [1] [2] [5].

Properties

CAS Number

201928-39-4

Product Name

Z-Gly-Ala-Met-AMC

IUPAC Name

benzyl N-[2-[[(2S)-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate

Molecular Formula

C28H32N4O7S

Molecular Weight

568.6 g/mol

InChI

InChI=1S/C28H32N4O7S/c1-17-13-25(34)39-23-14-20(9-10-21(17)23)31-27(36)22(11-12-40-3)32-26(35)18(2)30-24(33)15-29-28(37)38-16-19-7-5-4-6-8-19/h4-10,13-14,18,22H,11-12,15-16H2,1-3H3,(H,29,37)(H,30,33)(H,31,36)(H,32,35)/t18-,22-/m0/s1

InChI Key

UJLOGGPANQIDLV-AVRDEDQJSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)CNC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)CNC(=O)OCC3=CC=CC=C3

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)CNC(=O)OCC3=CC=CC=C3

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